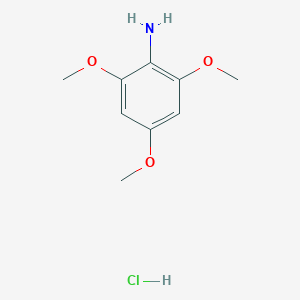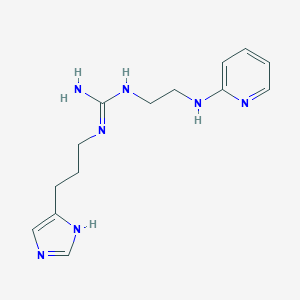![molecular formula C9H9N3O2 B012800 2-Amino-1H-benzo[d]imidazol-5-carboxilato de metilo CAS No. 106429-38-3](/img/structure/B12800.png)
2-Amino-1H-benzo[d]imidazol-5-carboxilato de metilo
Descripción general
Descripción
Bipenamol: es un compuesto químico con la fórmula molecular C14H15NOS . Es conocido por sus posibles aplicaciones en diversos campos científicos, incluyendo química, biología y medicina. El compuesto se caracteriza por su estructura única, que incluye un anillo de benceno, un grupo hidroxilo y un enlace tioéter.
Aplicaciones Científicas De Investigación
Química: El bipenamol sirve como bloque de construcción para la síntesis de compuestos novedosos, particularmente en el desarrollo de inhibidores enzimáticos y otras moléculas bioactivas.
Biología: La investigación ha demostrado que el bipenamol exhibe una actividad antibacteriana moderada contra ciertas cepas de bacterias, como Staphylococcus aureus y Escherichia coli.
Medicina: Se está investigando el bipenamol por su potencial como inhibidor enzimático, particularmente dirigido a la dipeptidil peptidasa-1 (DPP-1), que participa en el metabolismo de la glucosa. Esto lo convierte en un posible candidato terapéutico para la diabetes tipo 2.
Industria: En aplicaciones industriales, el bipenamol se utiliza como precursor para la síntesis de varios intermediarios químicos e ingredientes farmacéuticos activos.
Mecanismo De Acción
El bipenamol ejerce sus efectos principalmente a través de la inhibición de la dipeptidil peptidasa-1 (DPP-1). Esta enzima juega un papel crucial en el metabolismo de la glucosa, y su inhibición puede ayudar a regular los niveles de azúcar en sangre. El compuesto interactúa con el sitio activo de la enzima, bloqueando su actividad y evitando la descomposición de las hormonas incretinas, que participan en la secreción de insulina .
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with microtubule targeting agents (MTAs), inducing cell death through mitotic arrest . This interaction is particularly significant in cancer research, where MTAs are used to target rapidly dividing cancer cells.
Cellular Effects
The effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to regulate cell signal transduction pathways, thereby inhibiting cancer cell growth and proliferation . Additionally, it impacts gene expression by modulating the activity of specific transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to act as a potential microtubule targeting agent, disrupting the normal function of microtubules and inducing mitotic arrest . This disruption leads to cell death, particularly in rapidly dividing cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable at room temperature and in inert atmospheres
Dosage Effects in Animal Models
The effects of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it may cause toxic or adverse effects. For instance, studies have shown that high doses of this compound can lead to significant cellular toxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to interact with enzymes involved in the synthesis and degradation of microtubules, thereby affecting cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These transport mechanisms are critical for the compound’s therapeutic efficacy and safety.
Subcellular Localization
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El bipenamol se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2-aminometilfeniltiol con alcohol bencílico. La reacción generalmente requiere un catalizador y condiciones de reacción específicas, como temperatura y pH controlados, para garantizar que se obtenga el producto deseado.
Métodos de producción industrial: En entornos industriales, la producción de bipenamol implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como purificación, cristalización y control de calidad para garantizar que el producto final cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones: El bipenamol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo en bipenamol se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar diferentes derivados, dependiendo del agente reductor utilizado.
Sustitución: El bipenamol puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios reactivos, incluidos los halógenos y los nucleófilos, en condiciones específicas para lograr reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de bipenamol puede producir derivados de benzaldehído, mientras que la reducción puede producir diferentes alcoholes o aminas.
Comparación Con Compuestos Similares
Compuestos similares:
Biapenem: Un antibiótico carbapenémico utilizado para tratar infecciones bacterianas.
Acetaminofén: Un agente analgésico y antipirético utilizado para aliviar el dolor y reducir la fiebre.
Singularidad del bipenamol: El bipenamol es único debido a su doble función como agente antibacteriano e inhibidor enzimático. A diferencia del biapenem, que se utiliza principalmente como antibiótico, las posibles aplicaciones del bipenamol se extienden a la inhibición enzimática y la regulación del metabolismo de la glucosa. Además, su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
methyl 2-amino-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVPFOLJDWVLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591181 | |
| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106429-38-3 | |
| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106429-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)






